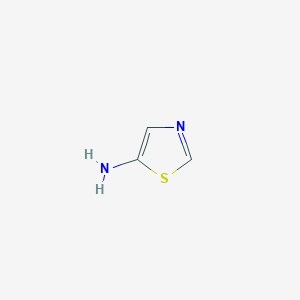

5-Thiazolamine

Beschreibung

Significance of Thiazole (B1198619) Scaffolds in Contemporary Chemical Research

The thiazole ring is a versatile scaffold that has garnered considerable attention in medicinal chemistry and materials science. numberanalytics.combohrium.com Its derivatives are known to exhibit a wide spectrum of biological activities, making them crucial in the development of new therapeutic agents. fabad.org.trbohrium.com

Key Research Applications of Thiazole Derivatives:

Medicinal Chemistry: Thiazole derivatives are investigated for a broad range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. encyclopedia.pubfabad.org.trbohrium.comresearchgate.net They form the core structure of several FDA-approved drugs. fabad.org.trresearchgate.net

Materials Science: In the realm of materials science, thiazole-based compounds are explored for their potential in developing conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.com

Catalysis: Thiazole derivatives are utilized in the generation of carbene species through conjugation with transition metals, forming catalysts for important organic reactions. fabad.org.tr

The structural diversity achievable through substitution at various positions on the thiazole ring allows for the fine-tuning of a molecule's properties, making it a valuable tool for chemists. nii.ac.jpnih.gov

Historical Trajectories of Research on 5-Thiazolamine and Its Congeners

The study of thiazole chemistry dates back to the late 19th century. numberanalytics.com Thiazole was first described by Hantzsch and Weber in 1887, and its structure was confirmed by Prop in 1889. jddtonline.info While 2-aminothiazole (B372263) was synthesized as early as 1889, the isomeric 4-amino and 5-aminothiazoles remained largely unexplored for a considerable time. ias.ac.in

A significant breakthrough in the synthesis of 5-aminothiazoles was the Cook-Heilbron thiazole synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy. wikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents like carbon disulfide, providing a viable route to this class of compounds which were previously difficult to access. wikipedia.org

Early research into 5-aminothiazole derivatives was often driven by the need for precursors to synthesize other target molecules, such as sulphanilamido derivatives of thiazole. ias.ac.in Over the decades, interest in 5-aminothiazole and its congeners has grown, with research focusing on the development of novel synthetic methods and the exploration of their physiological activities. nih.govsioc-journal.cn For instance, condensed 5-aminothiazole derivatives have been synthesized and shown to be potent inhibitors of lipid peroxidation, suggesting their potential as antioxidants. nih.gov

The continuous development of synthetic methodologies, such as those involving thioamide dianions and thioformamides, has expanded the accessibility and diversity of 5-aminothiazole derivatives for various research applications. nii.ac.jp

Below is a table summarizing key properties of the core thiazole structure.

| Property | Description |

| Molecular Formula | C₃H₃NS |

| Structure | A five-membered heterocyclic ring containing one sulfur and one nitrogen atom. |

| Aromaticity | Exhibits aromatic character due to the delocalization of π-electrons. numberanalytics.comfabad.org.tr |

| Basicity | The nitrogen atom imparts basic properties, though it is less basic than pyridine. numberanalytics.com |

| Reactivity | Can undergo various reactions, including electrophilic and nucleophilic substitutions. numberanalytics.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXYYLRIUSARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497267 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17721-00-5 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Thiazolamine and Its Derivatives

Classical and Established Synthetic Approaches to 5-Thiazolamine Core

Traditional methods for synthesizing the this compound scaffold have been instrumental in the initial exploration of this compound class. These approaches, while foundational, often require harsh reaction conditions and can result in lower yields compared to modern methods.

Condensation Reactions Involving Thiourea (B124793) and α-Halo Carbonyl Precursors

The Hantzsch thiazole (B1198619) synthesis is one of the most widely recognized methods for thiazole ring formation. nih.gov This reaction involves the cyclization between α-halocarbonyl compounds and compounds containing an N-C-S fragment, such as thiourea and its derivatives. nih.gov This versatile method allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials. nbinno.com Specifically, the reaction of an α-haloketone with thiourea is a common approach to prepare 2-aminothiazoles. researchgate.net While effective, this method can sometimes lead to mixtures of isomers when using N-substituted thioureas under acidic conditions. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Haloketone | Thiourea | 2-Aminothiazole (B372263) | researchgate.net |

| α-Haloketone | N-Substituted Thiourea | 2-(N-Substituted amino)thiazole | researchgate.net |

The Cook-Heilbron Thiazole Synthesis: Formation of 5-Aminothiazoles from α-Aminonitriles and Related Reagents

First discovered in 1947, the Cook-Heilbron thiazole synthesis provides a direct route to 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions. nih.govwikipedia.orgyoutube.com A key advantage of this method is its ability to produce 2,4-disubstituted 5-aminothiazole derivatives. nih.gov For instance, reacting aminoacetonitrile (B1212223) with dithiophenylacetic acid yields 5-amino-2-benzylthiazole. wikipedia.org When carbon disulfide is used, the resulting product is a 5-amino-2-mercaptothiazole. nih.gov

The mechanism begins with a nucleophilic attack of the nitrogen from the α-aminonitrile on the carbon of carbon disulfide. wikipedia.org This synthesis was a significant advancement as it provided one of the first reliable methods for producing 5-aminothiazoles in good yields. wikipedia.org

| α-Aminonitrile Derivative | Reagent | Product | Reference |

| Aminoacetonitrile | Dithiophenylacetic acid | 5-Amino-2-benzylthiazole | wikipedia.org |

| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-Amino-4-carbethoxy-2-benzylthiazole | wikipedia.org |

| α-Aminonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole | nih.gov |

Contemporary and Innovative Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods for constructing complex molecules. This has led to the emergence of one-pot multicomponent reactions and the use of transition metal catalysis for the synthesis and functionalization of this compound scaffolds.

One-Pot Multicomponent Reaction Design for this compound Scaffolds

One-pot multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, which is both time-efficient and reduces waste. researchgate.netijcce.ac.ir Several MCRs have been developed for the synthesis of thiazole derivatives, including 5-aminothiazoles. researchgate.netscilit.com For example, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, showcasing the use of enzymes to catalyze these complex transformations under mild conditions with high yields. nih.gov Another approach involves the reaction of 5-mercapto-3-phenyl-1,2,4-triazole with various cyano compounds containing an active methylene (B1212753) group, such as ethyl cyanoacetate, to yield 5-amino-2-phenyl nih.govwikipedia.orgthiazolo[3,2-b] wikipedia.orgacs.orgresearchgate.nettriazole-6-carboxylate in a one-step reaction. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound chemistry, palladium-catalyzed cross-coupling reactions are particularly important for the direct functionalization of the thiazole ring.

Direct C-H arylation has emerged as a more sustainable alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials. organic-chemistry.org An efficient and regioselective palladium-catalyzed arylation of thiazole derivatives at the 5-position has been reported. acs.org This transformation can proceed through a Pd(0/II) catalytic cycle, often without the need for specialized ligands. acs.orgorganic-chemistry.org

The use of N-heterocyclic carbene palladium (Pd-NHC) complexes has also been shown to be highly effective for the direct C5-arylation of thiazoles with a broad range of (hetero)aryl bromides, even at low catalyst loadings and under aerobic conditions. researchgate.net Interestingly, the regioselectivity of the arylation (C2 versus C5) can be controlled by the choice of the palladium catalyst, ligand, and base. For instance, a Pd catalyst with Bphen (bathophenanthroline) and K₃PO₄ favors C5-arylation. nih.gov This methodology provides a streamlined approach to synthesizing 2,4,5-triarylated thiazoles through sequential arylation. nih.gov

| Catalyst System | Substrates | Product | Key Features | Reference |

| Pd(OAc)₂ (ligand-free) | Thiazole derivatives, Aryl bromides | 5-Arylated thiazoles | Low catalyst loadings, economically attractive | organic-chemistry.org |

| Pd-NHC complexes | Substituted thiazoles, (Hetero)aryl bromides | 5-(Hetero)arylated thiazoles | Low catalyst loading, aerobic conditions | researchgate.net |

| Pd catalyst, Bphen, K₃PO₄ | Thiazole, Aryl halides | C5-arylated thiazoles | Regioselective control | nih.gov |

Copper-Mediated Nucleophilic Polyfluoroalkylation

The introduction of polyfluoroalkyl groups, particularly the trifluoromethyl (CF3) group, into heterocyclic scaffolds is a significant strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While direct C-H polyfluoroalkylation of thiazoles has been explored, the copper-mediated nucleophilic polyfluoroalkylation of this compound specifically is an area under development. However, general principles from copper-mediated trifluoromethylation of amines and nitrogen heterocycles can be extrapolated.

Copper-mediated reactions offer a milder alternative to harsh fluorination methods. These reactions typically involve a copper(I) or copper(II) catalyst, a trifluoromethyl source such as the Ruppert-Prakash reagent (TMSCF3) or trifluoromethyl-containing copper complexes like [(phen)CuCF3], and a suitable oxidant. The proposed mechanism often involves the formation of a copper(III)-CF3 intermediate which then undergoes reductive elimination to form the N-CF3 bond.

For nitrogen heterocycles, late-stage C(sp3)-H functionalization adjacent to the nitrogen atom has been achieved using copper catalysis. This proceeds via a C-H fluorination followed by nucleophilic substitution. While not a direct N-polyfluoroalkylation, it highlights the utility of copper in facilitating the introduction of fluorine-containing moieties to heterocyclic systems. The direct N-trifluoromethylation of amines has also been accomplished using a copper-mediated electrophilic amination approach, which could potentially be adapted for this compound.

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of thiazole derivatives due to their high selectivity, mild reaction conditions, and environmental compatibility. These approaches utilize enzymes or whole-cell systems to catalyze key steps in the synthetic pathway.

One notable chemoenzymatic strategy for thiazole synthesis involves a one-pot multicomponent reaction catalyzed by α-amylase. analis.com.my In this method, secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate (B1228247) react in the presence of α-amylase from Aspergillus oryzae in ethanol (B145695) to yield thiazole derivatives. analis.com.my This enzymatic approach offers a green alternative to traditional chemical catalysts.

Biocatalysts, such as chitosan (B1678972) and its derivatives, have also been employed in the synthesis of thiazoles. A terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been developed as an eco-friendly and reusable biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov This biocatalyst demonstrated higher thermal stability and surface area compared to unmodified chitosan, leading to improved reaction yields and rates. nih.gov The use of such biocatalysts aligns with the principles of green chemistry by providing a sustainable and efficient catalytic system.

Green Chemistry Methodologies in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. Key methodologies include the use of ultrasonication and microwave irradiation to accelerate reactions, improve yields, and reduce the use of hazardous solvents.

Ultrasonication-Mediated Processes

A notable application of ultrasonication is in the Hantzsch thiazole synthesis. The one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes has been efficiently catalyzed by silica-supported tungstosilicic acid under ultrasonic irradiation, affording new Hantzsch thiazole derivatives in high yields (79-90%). bepls.com Another green approach utilizes a terephthalohydrazide chitosan Schiff's base hydrogel as a biocatalyst for the synthesis of thiazoles under ultrasonic conditions, highlighting the synergy between biocatalysis and ultrasound technology. nih.gov

The benefits of ultrasonication-mediated synthesis include shorter reaction times, higher yields, and often the ability to perform reactions at ambient temperature and in greener solvents, or even under solvent-free conditions. medmedchem.comresearchgate.net

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasonic irradiation | Hantzsch thiazole derivatives | 79-90 | bepls.com |

| 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides | Terephthalohydrazide chitosan Schiff's base hydrogel, ultrasonic irradiation | Novel thiazole derivatives | High | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, ethyl dichlorophosphite | Triethylamine, THF, ultrasonic irradiation (50 °C) | Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govbepls.comresearchgate.netdiazaphosphole-6-carboxylates | High | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of green chemistry for the rapid and efficient production of heterocyclic compounds, including this compound derivatives. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods.

The Hantzsch synthesis of 2-aminothiazoles is particularly amenable to microwave assistance. The reaction of α-haloketones with thiourea can be carried out under microwave irradiation, often in a solvent-free setting or using green solvents like ethanol. For instance, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole was achieved by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation, resulting in high yields within minutes. nih.gov Similarly, various 2-aminothiazole derivatives have been synthesized from substituted ketones, thiourea, and iodine using microwave irradiation at 170 W for 5-15 minutes.

Microwave-assisted synthesis not only accelerates reactions but also allows for better control over reaction parameters, leading to higher selectivity and purity of the final products. The efficiency of this method makes it highly attractive for the construction of libraries of thiazole derivatives for biological screening. nih.govbeilstein-journals.org

| Reactants | Conditions | Product | Yield (%) | Reference |

| o-chloroacetophenone, iodine, thiourea | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | High | nih.gov |

| Substituted ketone, thiourea, iodine | Microwave irradiation (170 W, 5-15 min) | 2-aminothiazole derivatives | Good | |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave irradiation (90 °C, 30 min, methanol) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89-95 | nih.gov |

Synthetic Routes to Substituted this compound Derivatives

Synthesis of Halogenated 5-Thiazolamines (e.g., 5-Chloro-2-thiazolamine)

Halogenated 5-thiazolamines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a halogen at the 5-position of the thiazole ring provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitution.

A common route to 5-halo-2-aminothiazoles involves the direct halogenation of 2-aminothiazole. For the synthesis of 2-amino-5-bromothiazole, 2-aminothiazole can be treated with bromine in acetic acid. The reaction proceeds at room temperature, and after neutralization, the product can be isolated in good yield.

The synthesis of 5-chloro-2-aminothiazole can be approached through similar electrophilic chlorination of 2-aminothiazole using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The reaction conditions need to be carefully controlled to ensure regioselective chlorination at the C5 position.

An alternative strategy involves the cyclization of a halogenated precursor. For example, the reaction of a suitably α-halogenated carbonyl compound with thiourea, a variation of the Hantzsch synthesis, can lead to the formation of a 5-halothiazole ring.

It is important to note that the reactivity of the 2-amino group may require protection during some synthetic transformations to avoid undesired side reactions. Subsequent deprotection would then yield the desired halogenated this compound.

| Precursor | Reagent | Product | Reference |

| 2-Aminothiazole | Bromine in acetic acid | 2-Amino-5-bromothiazole | |

| 2-Aminothiazole | N-chlorosuccinimide (NCS) | 2-Amino-5-chlorothiazole |

Synthesis of Alkyl and Aryl Substituted 5-Thiazolamines

The introduction of alkyl and aryl groups onto the this compound core can significantly influence the molecule's physicochemical properties. Various synthetic strategies have been developed to achieve this, primarily through the Hantzsch thiazole synthesis and its modifications.

2-Methyl-5-thiazolamine and 4,5-Dimethyl-1,3-thiazol-2-amine (B1293493):

A common route to alkyl-substituted 2-aminothiazoles involves the condensation of an α-haloketone with thiourea. For instance, the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine can be achieved by reacting 3-chloro-2-butanone (B129570) with thiourea in ethanol. The reaction proceeds via heating under reflux, followed by neutralization to afford the desired product.

Another approach involves a one-pot, two-step reaction of bromination and cyclization. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives can be synthesized by reacting acetoacetate (B1235776) with N-bromosuccinimide, followed by the addition of N-monosubstituted thiourea derivatives. This "one-pot" method simplifies the procedure and often leads to good product yields and high purity. jocpr.com

5-Propyl-2-thiazolamine:

While a specific, detailed synthesis for 5-propyl-2-thiazolamine is not extensively documented in readily available literature, its synthesis can be conceptualized based on established methods for alkyl-substituted aminothiazoles. A plausible route would involve the Hantzsch synthesis using an appropriate α-halo-ketone precursor, such as 1-bromo-2-pentanone, and reacting it with thiourea. The reaction conditions would likely be similar to those used for other alkyl-substituted aminothiazoles, involving a suitable solvent like ethanol and heating to facilitate the cyclization.

Interactive Data Table: Synthesis of Alkyl Substituted 5-Thiazolamines

| Compound | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4,5-Dimethyl-1,3-thiazol-2-amine | 3-Chloro-2-butanone, Thiourea | Ethanol | Reflux | 63.3% | chemicalbook.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, N-monosubstituted thiourea | N-Bromosuccinimide | One-pot, water bath heating | Good | jocpr.com |

Synthesis of Fluoroalkyl Substituted 5-Thiazolamines

The incorporation of fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

5-(Trifluoromethyl)-2-thiazolamine:

Several synthetic routes to 5-(trifluoromethyl)-2-thiazolamine have been reported. A primary method involves the condensation of thiourea with fluoroalkyl-substituted synthons, such as 3-bromo-1,1,1-trifluoro-2-propanone. nih.gov This reaction follows the general principles of the Hantzsch thiazole synthesis.

Another approach is the copper-mediated nucleophilic polyfluoroalkylation of halogen-substituted 2-aminothiazoles. nih.gov More recently, a low-cost, one-pot multicomponent domino synthetic route has been developed. This method utilizes 3-bromo-1,1,1-trifluoro-2-propanone, phosphorus pentasulfide, and a nitrogen source, offering a more efficient and economical synthesis. nih.gov Direct trifluoromethylation of 2-aminothiazoles using reagents like CF₃I or CF₃Br is also possible but often requires harsh conditions, such as very low temperatures (-78 °C), and specialized equipment. nih.gov

Interactive Data Table: Synthesis of 5-(Trifluoromethyl)-2-thiazolamine

| Method | Key Starting Materials | Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Condensation | 3-Bromo-1,1,1-trifluoro-2-propanone, Thiourea | Standard Hantzsch conditions | Well-established | May require synthesis of the fluoroalkyl synthon | nih.gov |

| Copper-mediated Polyfluoroalkylation | Halogen-substituted 2-aminothiazole | Copper catalyst, Fluoroalkyl source | Direct introduction of the fluoroalkyl group | May require pre-functionalized thiazole | nih.gov |

| One-pot Domino Synthesis | 3-Bromo-1,1,1-trifluoro-2-propanone, P₄S₁₀, Nitrogen source | One-pot reaction | Low-cost, efficient | - | nih.gov |

| Direct Trifluoromethylation | 2-Aminothiazole | CF₃I or CF₃Br, Low temperature (-78 °C) | Direct functionalization | Harsh conditions, expensive reagents | nih.gov |

Synthesis of Nitro Substituted 5-Thiazolamines

Nitro-substituted 5-thiazolamines are valuable intermediates in the synthesis of various biologically active compounds, often serving as precursors for the corresponding amino derivatives.

5-Nitrothiazol-2-amine:

A common and effective method for the synthesis of 5-nitrothiazol-2-amine involves a multi-step process starting from N,N-dimethyl-2-nitroetheneamine. This starting material is first halogenated (brominated or chlorinated) and then reacted with thiourea. The resulting intermediate is subsequently treated with water or an aqueous base to yield 5-nitro-2-aminothiazole. jocpr.comresearchgate.netresearchgate.net For example, N,N-dimethyl-2-nitroetheneamine can be treated with bromine in acetic acid, followed by the addition of thiourea. The reaction mixture is then neutralized to precipitate the product. researchgate.net This method avoids the direct nitration of the thiazole ring, which can be hazardous.

Alternatively, 5-nitrothiazol-2-amine can be prepared by the direct nitration of 2-aminothiazole. This is typically carried out using a mixture of nitric acid and sulfuric acid. The 2-aminothiazole is first treated with the acid mixture to form 2-nitramino-thiazole, which then undergoes rearrangement upon heating to yield the desired 2-amino-5-nitrothiazole. rsc.org

Interactive Data Table: Synthesis of 5-Nitrothiazol-2-amine

| Method | Starting Material | Key Reagents | Reaction Steps | Yield | Reference |

|---|---|---|---|---|---|

| From N,N-dimethyl-2-nitroetheneamine | N,N-dimethyl-2-nitroetheneamine | Bromine, Thiourea, Ammonium hydroxide | 1. Bromination 2. Reaction with thiourea 3. Neutralization | 62% | researchgate.net |

| Direct Nitration | 2-Aminothiazole | Nitric acid, Sulfuric acid | 1. Nitration to 2-nitramino-thiazole 2. Rearrangement | 59% | rsc.org |

Synthesis of Oxygen-Containing 5-Thiazolamines

The introduction of oxygen-containing functional groups, such as methoxy (B1213986) groups, can modulate the electronic properties and hydrogen bonding capabilities of the this compound scaffold.

5-Methoxy-2-thiazolamine:

Specific synthetic details for 5-methoxy-2-thiazolamine are not widely reported. However, the synthesis of related structures, such as 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, provides insight into introducing methoxy-containing aryl groups at the 5-position. This synthesis involves a Knoevenagel condensation of 3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione with p-methoxybenzaldehyde. nih.gov While this example results in a thiazolidine-2,4-dione, it demonstrates a viable method for creating a C-C bond at the 5-position with a methoxy-substituted aromatic ring. The synthesis of 5-methoxy-2-thiazolamine itself would likely require a different strategy, possibly involving a precursor with a hydroxyl group at the 5-position that could be subsequently methylated, or through cyclization of a precursor already containing the methoxy group.

Synthesis of Sulfur-Containing 5-Thiazolamines

Thioether and other sulfur-containing substituents can be introduced into the this compound structure to explore new biological activities and material properties.

4-(Methylthio)-2-phenyl-5-thiazolamine:

Synthesis of Pyridylsulfonyl Substituted 5-Thiazolamines

The pyridylsulfonyl group is an important pharmacophore, and its incorporation into the this compound skeleton is of interest for the development of new therapeutic agents.

5-(2-Pyridylsulfonyl)-2-thiazolamine:

A specific synthetic protocol for 5-(2-pyridylsulfonyl)-2-thiazolamine is not prominently described in the literature. However, the synthesis of related sulfonamide derivatives provides a potential blueprint. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride has been synthesized and subsequently converted into a series of sulfonamides. mdpi.com This suggests a possible synthetic route for the target compound could involve the preparation of a 5-substituted-2-aminothiazole with a sulfonyl chloride at the 5-position, which could then be reacted with 2-aminopyridine. Alternatively, a pyridylsulfenyl or pyridylsulfinyl substituted thiazole could be oxidized to the corresponding sulfone.

Derivatization and Functionalization Strategies

The this compound core offers multiple sites for derivatization, allowing for the creation of diverse chemical libraries for various applications. Key functionalization strategies include:

N-Functionalization of the 2-amino group: The exocyclic amino group at the C2 position is a common site for modification. Acylation with acid chlorides or anhydrides, reaction with isocyanates to form ureas, and reaction with isothiocyanates to form thioureas are frequently employed methods. For example, 2-aminothiazoles can be acylated with various acid chlorides in the presence of a base like triethylamine.

Substitution at the C5 position: The C5 position is amenable to various substitution reactions. A common strategy involves the halogenation of the 2-aminothiazole ring at the 5-position (e.g., with bromine or N-bromosuccinimide), followed by nucleophilic substitution or cross-coupling reactions. jocpr.com For instance, 5-bromo-2-aminothiazoles can undergo Suzuki coupling with boronic acids to introduce aryl or vinyl substituents.

Functionalization of substituents: Existing substituents on the thiazole ring can be further modified. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. A nitro group can be reduced to an amino group, providing another handle for derivatization.

Formation of fused ring systems: The 2-amino group and a substituent at the C4 or C5 position can be involved in cyclization reactions to form fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines.

These strategies provide a versatile toolkit for the synthesis and modification of this compound derivatives, enabling the exploration of their structure-activity relationships in various scientific fields.

N-Alkylation and Acylation of the Amine Moiety

The primary amino group of this compound serves as a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in the construction of libraries of compounds for drug discovery and other applications.

N-Alkylation: The introduction of alkyl groups onto the 5-amino moiety can be achieved through various methods, including reactions with alkyl halides. For instance, N-alkylation of 2-aminobenzothiazoles has been successfully carried out, providing a model for the reactivity of the amino group in such heterocyclic systems. escholarship.org The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate also demonstrates a common strategy for N-alkylation. mdpi.com In the context of thiazoles, the N-alkylation of imidazole (B134444) and its derivatives has been studied to produce compounds with antibacterial properties. nih.gov

N-Acylation: The acylation of the 5-amino group is a widely employed strategy to introduce amide functionalities, which can significantly alter the electronic and steric properties of the molecule. This can be accomplished using various acylating agents, such as acyl chlorides and anhydrides. For example, the acylation of 2-amino-5-(4-acetylphenylazo)-thiazole with reagents like acetic anhydride (B1165640) and benzoyl chloride has been reported. mdpi.com Similarly, the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid have been acylated to yield 2-acetyl and 2-arylsulfonylamino derivatives. semanticscholar.org The reaction of 2-amino-thiazole-5-carboxylic acid phenylamides with chloroacetyl chloride in the presence of a base like K2CO3 affords the corresponding chloroacetamide derivatives. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Aminothiazole Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 2-Aminobenzothiazole | Alkyl Halide | N-Alkyl-2-aminobenzothiazole | N-Alkylation | escholarship.org |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | N-Benzyl-N-benzoyl 5-(aminomethyl)tetrazole | N-Alkylation | mdpi.com |

| Imidazole | Alkyl Halide | N-Alkylimidazole | N-Alkylation | nih.gov |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-Acetyl-2-amino-5-(4-acetylphenylazo)-thiazole | N-Acylation | mdpi.com |

| 2-Amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | N-Benzoyl-2-amino-5-(4-acetylphenylazo)-thiazole | N-Acylation | mdpi.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | N-Acylation | semanticscholar.org |

| 2-Amino-thiazole-5-carboxylic acid phenylamide | Chloroacetyl chloride | 2-Chloroacetylamino-thiazole-5-carboxylic acid phenylamide | N-Acylation | mdpi.com |

Post-Synthetic Modifications of the Thiazole Ring

Beyond modifications of the amino group, the thiazole ring itself is amenable to a variety of post-synthetic modifications. These reactions, which primarily involve electrophilic substitution, allow for the introduction of functional groups at the C2 and C4 positions, further expanding the chemical space accessible from the this compound core.

Halogenation: Halogen atoms can be introduced onto the thiazole ring, serving as valuable handles for subsequent cross-coupling reactions. For instance, 2-aminothiazoles readily undergo halogenation to furnish 5-halogenothiazoles. ias.ac.in More specifically, biocatalytic bromination has been employed for the selective bromination of 2-aminothiazoles at the 5-position. nih.gov Following halogenation, the resulting halothiazoles can be utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination of 5-bromothiazoles. nih.gov

Nitration: The introduction of a nitro group onto the thiazole ring is a key transformation, as the nitro group can be further reduced to an amino group or used to modulate the electronic properties of the molecule. The nitration of 2-aminothiazole with a mixture of nitric and sulfuric acids is a well-established method to produce 2-amino-5-nitrothiazole. google.com This reaction proceeds via the formation of a 2-nitramino-thiazole intermediate, which then rearranges upon heating. google.com The direct nitration of 2-acetamidothiazole (B125242) has also been reported to yield 2-acetamido-5-nitrothiazole. cdnsciencepub.com

Formylation: The Vilsmeier-Haack reaction provides a means to introduce a formyl group onto the thiazole ring. N,N-disubstituted 2-aminothiazoles can be converted into 2-amino-5-carbaldehydes through this method. rsc.org This introduces a versatile aldehyde functionality that can be further elaborated through various synthetic transformations.

Table 2: Examples of Post-Synthetic Modifications of the Thiazole Ring in Aminothiazole Derivatives This table is interactive. Users can sort and filter the data.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2-Aminothiazole | Halogenating agent | 2-Amino-5-halothiazole | Halogenation | ias.ac.in |

| 2-Aminothiazole | Brominating enzyme | 2-Amino-5-bromothiazole | Biocatalytic Bromination | nih.gov |

| 5-Bromothiazole derivative | Amine, Palladium catalyst | 5-Aminothiazole derivative | Buchwald-Hartwig Amination | nih.gov |

| 2-Aminothiazole | Nitric acid, Sulfuric acid | 2-Amino-5-nitrothiazole | Nitration | google.com |

| 2-Acetamidothiazole | Nitric acid, Sulfuric acid | 2-Acetamido-5-nitrothiazole | Nitration | cdnsciencepub.com |

| N,N-Disubstituted 2-aminothiazole | POCl3, DMF | N,N-Disubstituted 2-amino-5-carbaldehyde | Vilsmeier Formylation | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 5 Thiazolamine

Reactivity Profiles of the Thiazole (B1198619) Ring in 5-Thiazolamine Systems

The thiazole ring in this compound exhibits a distinct reactivity pattern, with specific positions on the ring being more susceptible to either electrophilic or nucleophilic attack. This reactivity is a consequence of the electron distribution within the heterocyclic system, which is significantly influenced by the presence of the amino group at the C5 position.

Regioselectivity in Electrophilic Substitution Reactions (e.g., C5, C4 Positions)

The amino group at the C5 position of this compound is a potent activating group that directs electrophiles to specific positions on the thiazole ring. Due to the electron-donating nature of the amino group, the C4 position becomes significantly more electron-rich and is, therefore, the primary site for electrophilic attack. This is a classic example of an ortho-directing effect in a heterocyclic system. If the C4 position is already substituted, electrophilic substitution may then occur at the C2 position, although this is less common.

Common electrophilic substitution reactions of this compound and its derivatives include halogenation and nitration. For instance, the bromination of 2-acylamino-5-aminothiazole derivatives proceeds selectively at the C4 position. Similarly, nitration of 5-aminothiazole derivatives, under carefully controlled conditions, also yields the 4-nitro product.

Table 1: Regioselectivity in Electrophilic Substitution of this compound Derivatives

| Starting Material | Reagent | Product | Position of Substitution | Reference |

| 2-Acylamino-5-aminothiazole | Br₂ | 2-Acylamino-4-bromo-5-aminothiazole | C4 | jocpr.com |

| 2-Amino-4-methylthiazole | HNO₃/H₂SO₄ | 2-Amino-4-methyl-5-nitrothiazole | C5 | ias.ac.in |

| 2-Aminothiazole (B372263) | CuBr₂ | 2-Amino-5-bromothiazole | C5 | nih.gov |

| 2-Aminothiazole | CuCl₂ | 2-Amino-5-chlorothiazole | C5 | nih.gov |

Nucleophilic Reactivity at the C2 Position

In contrast to the electron-rich C4 and C5 positions, the C2 position of the thiazole ring is the most electron-deficient. This is due to the inductive effect of the adjacent sulfur and nitrogen atoms. Consequently, the proton at the C2 position is relatively acidic and can be abstracted by strong bases, such as organolithium reagents, to form a potent nucleophile. pharmaguideline.com This C2-lithiated species can then react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at this position.

This reactivity provides a powerful synthetic tool for the functionalization of the thiazole ring, complementing the electrophilic substitution reactions that occur at other positions. The generation of the C2-anion and its subsequent reaction with electrophiles is a key strategy in the synthesis of many substituted thiazole derivatives.

Reaction Mechanisms of Cyclization and Ring Formation

The synthesis of the this compound core can be achieved through several cyclization reactions, with the Cook-Heilbron and Hantzsch syntheses being two of the most prominent methods.

The Cook-Heilbron thiazole synthesis is a versatile method for the preparation of 5-aminothiazoles. wikipedia.orgyoutube.com The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds. wikipedia.org The mechanism commences with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization, where the nitrile nitrogen attacks the newly formed thiocarbonyl group. A subsequent tautomerization then leads to the aromatic 5-aminothiazole ring. wikipedia.org

The Hantzsch thiazole synthesis provides a general route to thiazoles and can be adapted for the synthesis of 5-aminothiazole derivatives. dntb.gov.uanih.gov This method typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of 5-aminothiazoles, a variant of this reaction can be employed using α-halo-β-aminocarbonyl compounds or their equivalents. The mechanism proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular condensation between the amino group and the carbonyl group, and subsequent dehydration to form the thiazole ring. rsc.org

Table 2: Key Cyclization Reactions for the Synthesis of this compound Derivatives

| Reaction Name | Reactants | Key Mechanistic Steps | Product Type |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Nucleophilic attack, Intramolecular cyclization, Tautomerization | 5-Amino-2-mercaptothiazole |

| Hantzsch Synthesis | α-Haloketone, Thioamide | S-Alkylation, Intramolecular condensation, Dehydration | Substituted Thiazole |

Intramolecular Rearrangement Mechanisms

Substituted thiazolamine scaffolds can undergo fascinating intramolecular rearrangements, including halogen-dance reactions and photorearrangements, which allow for the migration of substituents around the heterocyclic ring.

Halogen-Dance Reactions on 2-Thiazolamine Scaffolds

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. rsc.org On 2-thiazolamine scaffolds, this reaction provides a powerful method for the synthesis of otherwise difficult-to-access substitution patterns. researchgate.net

The mechanism is believed to proceed through a series of deprotonation and metal-halogen exchange steps. whiterose.ac.uk A strong base, such as lithium diisopropylamide (LDA), initially deprotonates the ring at a position adjacent to the halogen. This lithiated intermediate can then undergo an intramolecular or intermolecular halogen transfer, leading to a thermodynamically more stable lithiated species, which upon quenching with an electrophile, yields the rearranged product. For example, 2-amino-5-bromothiazole can be converted to 2-amino-4-bromothiazole (B130272) via a halogen dance reaction.

Photorearrangements of Thiazole Systems (Type A and B)

The irradiation of substituted thiazoles with ultraviolet light can induce fascinating molecular rearrangements, which have been classified as Type A and Type B photorearrangements. rsc.org These reactions involve the transposition of atoms within the thiazole ring, leading to the formation of isomeric structures.

Type A photorearrangement involves a formal exchange of the substituents at the C2 and C4 positions or the C3 and C5 positions. researchgate.net

Type B photorearrangement is characterized by a formal interchange of the atoms at the C2 and C3 positions, with a concurrent inversion of the substituents at the C4 and C5 positions. rsc.org

The proposed mechanism for these photorearrangements involves the formation of a tricyclic sulfonium (B1226848) cation intermediate, which then rearranges to a more stable bicyclic intermediate before yielding the final photoproduct. rsc.org These reactions are highly dependent on the substitution pattern of the thiazole ring and the reaction conditions.

Reactivity of the Primary Amine Group for Diverse Transformations

The primary amine group at the 5-position of the thiazole ring is a key functional handle that imparts nucleophilic character to this compound, enabling its participation in a wide array of chemical transformations. This reactivity is central to its use as a building block in the synthesis of more complex molecular architectures. Two significant classes of reactions that leverage the nucleophilicity of this amino group are multicomponent reactions, such as the Ugi reaction, and classical condensation reactions to form Schiff bases.

Ugi Reactions for Multicomponent Synthesis

The Ugi reaction is a powerful one-pot, four-component reaction (4CR) that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amide scaffolds. The use of ammonia (B1221849) or primary amines as the amine component is fundamental to this process. mdpi.comnih.gov While direct and extensive examples of this compound as the amine component in Ugi reactions are not broadly detailed in the literature, the synthesis of 5-aminothiazole derivatives through Ugi-based strategies highlights the feasibility and utility of this approach. nih.govnih.gov

In a general Ugi reaction, the amine first condenses with the carbonyl compound to form a Schiff base (or imine). mdpi.com The isocyanide then adds to the protonated imine, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable α-acylamino amide product. mdpi.com

Research has demonstrated that Ugi reactions employing ammonia as the amine source can provide rapid access to Ugi adducts that serve as precursors to 5-aminothiazole compounds. nih.govnih.gov For instance, a one-step assembly of Ugi adducts suitable for elaboration into 5-aminothiazole derivatives has been successfully performed using concentrated aqueous ammonia as the amine component and 2,2,2-trifluoroethanol (B45653) as a non-nucleophilic solvent to suppress side reactions. nih.gov This strategy underscores the potential for this compound to act as the amine component, which would directly incorporate the thiazole moiety into the final product scaffold. A variation of this approach involves a sequential Ugi/deprotection/thionation/cyclization strategy to produce 2,4-disubstituted 5-aminothiazoles, demonstrating the versatility of the Ugi reaction in constructing this heterocyclic system. beilstein-journals.org

The table below illustrates a representative Ugi-type reaction that leads to the formation of a 5-aminothiazole precursor, based on established methodologies.

Table 1: Representative Components in Ugi Reactions for 5-Aminoazole Synthesis

| Amine Component | Carbonyl Component | Isocyanide Component | Acid Component | Resulting Scaffold |

|---|---|---|---|---|

| Ammonia | Aliphatic Aldehydes | Isocyanoacetate | Thiobenzoic Acid | Precursor to 2,5-disubstituted 5-aminothiazoles beilstein-journals.org |

Condensation Reactions and Schiff Base Formation

A fundamental reaction of the primary amine group of this compound is its condensation with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. nih.govijesi.org This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration, typically under reflux conditions and sometimes with acid catalysis, to yield the C=N double bond characteristic of an imine. nih.govuodiyala.edu.iq

The formation of Schiff bases from aminothiazole derivatives is a well-established synthetic route for creating ligands capable of coordinating with metal ions and as intermediates for the synthesis of various biologically active compounds. ijesi.orgijper.org The reaction is generally versatile, accommodating a wide range of aromatic and aliphatic carbonyl compounds. For example, 2-aminothiazole and its derivatives readily react with substituted benzaldehydes and acetophenones in solvents like ethanol (B145695) or methanol (B129727) upon heating. nih.govresearchgate.net

The general mechanism involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the stable imine product. The stability of the resulting Schiff base is often enhanced when the carbonyl component is an aromatic aldehyde due to conjugation. uodiyala.edu.iq

Detailed research findings have shown the successful synthesis of numerous thiazole-based Schiff bases. For example, the condensation of 2-amino-4-phenyl thiazole with 3-aldehydosalicylic acid in the presence of a catalytic amount of glacial acetic acid resulted in a good yield of the corresponding Schiff base. ijper.org Similarly, reactions between various substituted aminothiazoles and aldehydes like pyridine-2-carboxaldehyde or 5-bromosalicylaldehyde (B98134) proceed efficiently in ethanol to yield the target imines. ijesi.orgresearchgate.net

The table below summarizes several examples of Schiff base formation using aminothiazole derivatives as precursors, showcasing the variety of carbonyl compounds and reaction conditions employed.

Table 2: Examples of Schiff Base Formation from Aminothiazole Derivatives

| Amine Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 2-Aminobenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Absolute Ethanol | Reflux, 2 hours | Substituted Benzylidene-2-aminobenzothiazole researchgate.net |

| 2-Amino-4-phenyl thiazole | 3-Aldehydosalicylic acid | Ethanol | Reflux with catalytic glacial acetic acid | Phenylthiazol-ylimino derivative ijper.org |

| 2-Aminothiazole | Pyridine-2-carboxaldehyde | Acetonitrile | 1:1 mole ratio | N-[(2-pyridyl)methylidene]-2-aminothiazole ijesi.org |

| Phenyl thiazole amine | Benzaldehyde derivatives | Methanol | Reflux, 5 hours | N-(substitutedbenzylidene)-thiazol-2-amine nih.gov |

Biological and Pharmacological Activities of 5 Thiazolamine Derivatives

Anticancer and Antitumor Properties

5-Thiazolamine derivatives exhibit a range of anticancer and antitumor properties, making them a focal point of research for developing novel cancer therapies. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes, disruption of cellular structures, and modulation of critical signaling pathways.

Inhibition of Kinase Enzymes (e.g., EGFR, B-RAF, DHFR)

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit various protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov

EGFR and HER2 Inhibition: Certain imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov For instance, compounds 39 and 43 were identified as powerful dual inhibitors, with IC50 values of 0.153 µM and 0.122 µM for EGFR, and 0.108 µM and 0.078 µM for HER2, respectively. nih.gov The 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain were found to be important for this activity. nih.gov Another study highlighted a quinazoline (B50416) sulfonamide derivative that showed significant inhibitory activity against both EGFRT790M and VEGFR-2. mdpi.com

B-RAF Inhibition: Thiazole (B1198619) derivatives have been investigated as inhibitors of the V600E mutant B-RAF kinase, which is implicated in the development of certain cancers. nih.gov Some 4,5-dihydropyrazole derivatives containing thiazole and thiophene (B33073) groups have shown notable inhibitory effects against B-RAFV600E. nih.gov

DHFR Inhibition: Dihydrofolate Reductase (DHFR) is another key target for anticancer drugs. Imidazo[2,1-b]thiazole derivatives have also been identified as effective DHFR inhibitors. nih.gov Specifically, compounds 39 and 42 exhibited strong DHFR inhibitory activity with IC50 values of 0.291 µM and 0.123 µM, respectively. nih.gov

Other Kinase Inhibition: Thiazolidine derivatives have been identified as potent pan-PIM kinase inhibitors, which are attractive targets for hematological malignancies. nih.gov Additionally, some 5-phenylthiazole (B154837) derivatives have been explored as PI3K kinase inhibitors. google.com N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases. acs.org

Tubulin Polymerization Inhibition

Several this compound derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. nih.gov

A series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors. nih.gov The most active compound, 5b , demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines with IC50 values of 0.48 µM and 0.97 µM, respectively. nih.gov Mechanistic studies revealed that compound 5b significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 µM). nih.gov This compound was found to bind to the colchicine binding site of tubulin. nih.gov

Novel thiazole-based chalcones have also been evaluated as tubulin polymerization inhibitors. mdpi.com Compound 2e from this series showed significant inhibition of tubulin polymerization with an IC50 value of 7.78 µM. mdpi.com Molecular docking studies confirmed that these chalcone (B49325) derivatives bind effectively to the colchicine binding site of tubulin. mdpi.com

Furthermore, a series of 2,4-disubstituted thiazole derivatives were developed, with compound IV being the most effective inhibitor of tubulin polymerization with an IC50 value of 2.00 µM, surpassing the reference compound combretastatin (B1194345) A-4 (CA-4). frontiersin.org

Modulation of Cellular Pathways and Enzyme Inhibition in Cancer Cells

This compound derivatives can modulate various cellular pathways and inhibit enzymes crucial for cancer cell survival and proliferation.

Some thiazole derivatives act as multi-targeting kinase inhibitors, affecting pathways regulated by EGFR, VEGFR-2, and BRAFV600E. rsc.org For instance, compounds 1 and 3c , which integrate a pyrazoline nucleus with thieno-thiazole or dihydrothiazolo-thiazole scaffolds, exhibited promising suppression of these kinases. rsc.org The anticancer activity of some 1,3,4-thiadiazole (B1197879) derivatives is linked to the inhibition of Hsp90, leading to the depletion of client proteins like CRAF, ERBB2, and CDK4. nih.gov

The PI3K/Akt/mTOR pathway is another critical target. Novel compounds derived from the thiazole scaffold have been shown to effectively suppress this pathway, with compound 18 exhibiting potent anticancer effects with IC50 values ranging from 0.50 to 4.75 μM across various cell lines. nih.gov Additionally, some thiazole derivatives have been found to inhibit Abl kinase. nih.gov

The mechanism of action for some derivatives involves inducing apoptosis through the activation of caspases and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. researchgate.net For example, the thiazolamine derivative HS-111 was shown to decrease the protein expression of hypoxia-inducible factor (HIF-1α) and the secretion of vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis. researchgate.net

Cytotoxic Effects Against Human Cancer Cell Lines (e.g., A549, MCF7, HepG-2, HCT-116)

This compound derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

A549 (Lung Carcinoma): Several thiazole derivatives have shown potent activity against the A549 cell line. mdpi.comnih.gov For instance, a series of thiazole-naphthalene derivatives exhibited antiproliferative activity, with compound 5b having an IC50 of 0.97 µM. nih.gov A benzimidazole (B57391) derivative, se-182, also showed a high cytotoxic effect against A549 cells with an IC50 value of 15.80 µg/mL. jksus.org

MCF-7 (Breast Carcinoma): Many this compound derivatives have been found to be particularly effective against the MCF-7 breast cancer cell line. nih.govnih.gov The thiazole-naphthalene derivative 5b was highly active with an IC50 of 0.48 µM. nih.gov Thieno-thiazole and dihydrothiazolo-thiazole derivatives integrated with a pyrazoline nucleus also showed anticancer activity against MCF-7 cells. rsc.org

HepG-2 (Hepatocellular Carcinoma): The cytotoxic effects of this compound derivatives have been observed in HepG-2 cells. nih.govmdpi.com A benzimidazole derivative, se-182, was more potent than cisplatin (B142131) in affecting the viability of HepG2 cells, with an IC50 value of 15.58 µM. jksus.org Pyrazolo[5,1-b]thiazole derivatives also showed activity against HepG-2 cells. mdpi.com

HCT-116 (Colon Carcinoma): Thiazole derivatives have demonstrated cytotoxicity against the HCT-116 colon cancer cell line. nih.govmdpi.com Pyrazolo[5,1-b]thiazole derivatives were among those showing activity against this cell line. mdpi.com

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50/Activity | Reference |

| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 µM | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 | 0.97 µM | nih.gov |

| Benzimidazole derivative (se-182) | A549 | 15.80 µg/mL | jksus.org |

| Benzimidazole derivative (se-182) | HepG-2 | 15.58 µg/mL | jksus.org |

| 1,3,4-oxadiazole derivative (6) | HepG-2 | 6.9 µg/mL | mdpi.com |

| 1,3,4-oxadiazole derivative (6) | HCT-116 | 13.6 µg/mL | mdpi.com |

| Pyrazolothiazole derivative (8) | HepG-2 | 12.6 µg/mL | mdpi.com |

| Pyrazolothiazole derivative (8) | HCT-116 | 28.9 µg/mL | mdpi.com |

| Indolo[2,3-b]quinoline derivative (BAPPN) | HepG-2 | 3.3 µg/mL | semanticscholar.org |

| Indolo[2,3-b]quinoline derivative (BAPPN) | HCT-116 | 23 µg/mL | semanticscholar.org |

| Indolo[2,3-b]quinoline derivative (BAPPN) | MCF-7 | 3.1 µg/mL | semanticscholar.org |

| Indolo[2,3-b]quinoline derivative (BAPPN) | A549 | 9.96 µg/mL | semanticscholar.org |

Differentiation-Inducing Agents

Some derivatives of this compound have been investigated for their potential as differentiation-inducing agents in cancer therapy. For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce differentiation in leukemia HL-60 cells. nih.gov Phorbol 12-myristate 13-acetate (PMA), a natural product with a complex structure that includes a five-membered ring, can induce differentiation in THP-1 cells. targetmol.com While not a direct this compound, this highlights the potential for small molecules to act as differentiation agents. Further research is needed to fully explore the capacity of this compound derivatives in this therapeutic approach.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives exhibit a broad range of antimicrobial activities, making them promising candidates for the development of new antibacterial and antifungal agents. scielo.brjchemrev.comnih.govontosight.ai

Thiazole derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. scielo.brjchemrev.com For example, certain 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated antibacterial activity, with compounds 3f and 3j showing MIC values of 62.5 µg/mL and 31.25 µg/mL against S. aureus, respectively. scielo.br The antimicrobial action of these compounds against Gram-positive bacteria is thought to involve the inhibition of peptidoglycan synthesis in the bacterial cell wall. scielo.br

Some thiazole derivatives also exhibit antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. scielo.brjchemrev.comresearchgate.net For instance, compound 43b was found to be effective against A. niger with a MIC of 16.2 µM, while compound 43d showed substantial activity against C. albicans with a MIC of 15.3 µM. jchemrev.com

The table below presents the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 5-arylidene-thiazolidine-2,4-dione (3f) | S. aureus | 62.5 | scielo.br |

| 5-arylidene-thiazolidine-2,4-dione (3j) | S. aureus | 31.25 | scielo.br |

| Thiazole derivative (43a) | S. aureus & E. coli | 16.1 µM | jchemrev.com |

| Thiazole derivative (43b) | A. niger | 16.2 µM | jchemrev.com |

| Thiazole derivative (43c) | B. subtilis | 28.8 µM | jchemrev.com |

| Thiazole derivative (43d) | C. albicans | 15.3 µM | jchemrev.com |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated considerable promise as antibacterial agents, with activity documented against a spectrum of both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus: Numerous studies have highlighted the effectiveness of this compound derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, newly synthesized 5-acylaminothiazolium salts showed moderate antibiotic activity against S. aureus ATCC 25923. nih.gov These compounds are thought to impair bacterial cell wall biosynthesis, leading to partial cell lysis. nih.gov Other research has identified various thiazole derivatives with potent activity against S. aureus. biointerfaceresearch.comresearchgate.net For example, thiourea (B124793) derivative TD4 was found to be highly effective against both methicillin-susceptible and methicillin-resistant S. aureus strains, with a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.com Additionally, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have shown antibacterial action against resistant S. aureus strains. mdpi.com

Escherichia coli: The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria such as Escherichia coli. Various synthesized thiazole derivatives have exhibited significant antibacterial activity against E. coli. biointerfaceresearch.commdpi.com For example, some 2-amino-4-aryl thiazole derivatives have been identified as potent inhibitors. rsc.org Specific compounds, like 4c, a thiazole derivative bearing a thiazolidin-4(5H)-one structure, have been noted as particularly active against E. coli. scielo.br

Pseudomonas aeruginosa: Derivatives have also been tested against the opportunistic pathogen Pseudomonas aeruginosa. biointerfaceresearch.comresearchgate.net Some 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated antibacterial activity against resistant strains of P. aeruginosa. mdpi.com

Mycobacterium tuberculosis: The antitubercular potential of this compound derivatives is an area of active investigation. A number of thiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. biointerfaceresearch.comnih.govnih.govijcce.ac.ir For instance, certain 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives showed moderate antitubercular activity. nih.gov Similarly, some 5H-thiazolo[3,2-a]pyrimidin-5-ones displayed good antitubercular activities. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Bacterial Strain | Derivative Type | Key Findings |

|---|---|---|

| Staphylococcus aureus | 5-Acylaminothiazolium salts | Moderate activity, impairs cell wall biosynthesis. nih.gov |

| Staphylococcus aureus (MRSA) | Thiourea derivative (TD4) | Potent activity with a MIC of 2 µg/mL. mdpi.com |

| Escherichia coli | 2-Amino-4-aryl thiazoles | Identified as potent inhibitors. rsc.org |

| Escherichia coli | Thiazolidin-4(5H)-one derivative (4c) | Highly active against E. coli. scielo.br |

| Pseudomonas aeruginosa | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Activity against resistant strains. mdpi.com |

| Mycobacterium tuberculosis H37Rv | 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolones | Moderate antitubercular activity. nih.gov |

| Mycobacterium tuberculosis H37Rv | 5H-Thiazolo[3,2-a]pyrimidin-5-ones | Good antitubercular activity. nih.gov |

Antifungal Efficacy

The structural framework of this compound has proven to be a valuable template for the development of potent antifungal agents. biointerfaceresearch.comnih.gov Thiazole derivatives have demonstrated efficacy against a range of fungal pathogens, most notably Candida species.

Research has shown that certain thiazole derivatives exhibit significant antifungal activity, in some cases comparable to established antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives displayed high activity against clinical isolates of Candida albicans. nih.gov The antifungal action of these compounds may involve disruption of the fungal cell wall and/or cell membrane. nih.gov Furthermore, some 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have shown high antifungal activity, causing morphological changes in the cell walls of Candida yeasts. nih.gov The lipophilicity of these derivatives appears to be correlated with their antifungal potency. nih.gov

Table 2: Antifungal Activity of Selected this compound Derivatives

| Fungal Strain | Derivative Type | Key Findings |

|---|---|---|

| Candida albicans | (2-(Cyclopropylmethylidene)hydrazinyl)thiazoles | High activity against clinical isolates. nih.gov |

| Candida species | 5-Arylidene-2,4-thiazolidinediones | High antifungal activity, causes morphological changes in cell walls. nih.gov |

| Candida glabrata | Thiazolidin-4(5H)-one derivative (4f) | More effective than other tested compounds against this strain. scielo.br |

Proposed Biochemical Mechanisms of Action

The antimicrobial effects of this compound derivatives are underpinned by various biochemical mechanisms. One of the key proposed mechanisms is the inhibition of aminoacyl-tRNA synthesis. Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis, and their inhibition can be detrimental to microbial survival. researchgate.net The thiazole scaffold has been explored for its potential to inhibit these crucial enzymes. researchgate.net For instance, aminoisothiazolamides have been identified as potent inhibitors of lysyl-tRNA synthetase (KRS1). researchgate.net

Another significant mechanism of action, particularly for antibacterial derivatives, is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a critical enzyme in the fatty acid biosynthesis pathway of bacteria. Several thiazole derivatives have been designed and synthesized as potent inhibitors of E. coli FabH (EcFabH), with some compounds exhibiting both excellent antibacterial and FabH inhibitory activity. researchgate.net

Anti-inflammatory and Analgesic Effects

Beyond their antimicrobial properties, this compound derivatives have emerged as a significant class of compounds with potent anti-inflammatory and analgesic activities. mdpi.comontosight.ai This has led to extensive research into their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A primary mechanism through which many this compound derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Several studies have identified thiazole derivatives as potent inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. nih.govnih.gov For example, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives was found to contain potent and selective COX-2 inhibitors. nih.gov Similarly, certain 5-thiazol-based thiazolidinone derivatives have been identified as a novel class of selective COX-1 inhibitors. nih.gov

In addition to COX inhibition, some this compound derivatives also target the LOX pathway. Human 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes. A p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent 5-LOX inhibitor. rsc.org Furthermore, some derivatives have been developed as dual COX-2/5-LOX inhibitors, which is a promising strategy for developing safer NSAIDs. nih.gov

Molecular Target Identification in Anti-inflammatory Pathways

Molecular docking studies have provided valuable insights into the interactions between this compound derivatives and their molecular targets within the anti-inflammatory pathways. For COX-1 inhibition by 5-thiazol-based thiazolidinone derivatives, the amino acid residue Arg120 in the active site was found to be crucial for their activity. nih.gov In the case of 5-LOX inhibition by a 2-amino-4-aryl thiazole, molecular docking supported a competitive inhibition mechanism. rsc.org These computational studies are instrumental in understanding the structure-activity relationships and in the rational design of more potent and selective anti-inflammatory agents. nih.govsciepub.comsciepub.com

Antiviral Properties (e.g., Anti-HIV Activity)

The pharmacological versatility of this compound derivatives also extends to antiviral activity, with a notable focus on inhibitors of the human immunodeficiency virus (HIV). mdpi.comontosight.ai

Several classes of thiazole-containing compounds have demonstrated significant anti-HIV activity. For example, the thiazole-5-carboxamide (B1230067) derivative GPS491 was identified as a potent inhibitor of HIV-1 replication. nih.gov This compound was found to inhibit viral gene expression and alter the production of viral RNAs. nih.gov

Another approach has involved the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Derivatives of 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) have been investigated as HIV-1-specific RT inhibitors. nih.gov Structure-activity relationship studies revealed that substitutions on the phenyl ring significantly influenced their anti-HIV-1 activity. nih.gov

Furthermore, derivatives of the well-known anti-HIV drug zidovudine (B1683550) (AZT) incorporating triazole rings, which share some structural similarities with thiazoles, have shown promising results. mdpi.com Some of these derivatives were particularly effective when used in a pre-exposure prophylaxis model of HIV-1 infection. mdpi.com

Antidiabetic Activity

Thiazole derivatives have emerged as a promising class of compounds for the management of diabetes mellitus, particularly Type 2 diabetes. ijpsjournal.comrasayanjournal.co.in Several this compound derivatives have been synthesized and evaluated for their potential to lower blood glucose levels through various mechanisms. ajrconline.orgresearchgate.net

One of the primary targets for these derivatives is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. ijpsjournal.comrjptonline.org By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov For instance, a series of imidazopyridine-based thiazole derivatives demonstrated potent α-glucosidase inhibitory activity. nih.gov Specifically, compounds 4a , 4g , 4o , and 4p showed superior activity compared to the standard drug acarbose, with IC50 values of 5.57 ± 3.45, 8.85 ± 2.18, 7.16 ± 1.40, and 10.48 ± 2.20 µM, respectively. nih.gov Similarly, xanthene-based thiazole derivatives have also shown significant inhibitory potential against both α-amylase and α-glucosidase. ijpsjournal.com

Beyond enzyme inhibition, some thiazole derivatives, including well-known drugs like pioglitazone (B448) and rosiglitazone, exert their antidiabetic effects by targeting peroxisome proliferator-activated receptors (PPARs). rasayanjournal.co.inresearchgate.net These nuclear receptors play a crucial role in regulating glucose and lipid metabolism. Additionally, research has indicated that thiazole derivatives can target other key players in diabetes pathogenesis, such as dipeptidyl peptidase IV (DPP-4), 11β–hydroxysteroid dehydrogenase type 1 (11β-HSD1), and sodium-glucose cotransporter 2 (SGLT2). rasayanjournal.co.inresearchgate.net

Furthermore, certain thiazole compounds have been shown to restore pancreatic insulin (B600854) secretion and decrease serum triglyceride levels in preclinical models. ijpsjournal.com Some derivatives also exhibit antioxidant properties, which can help mitigate the oxidative stress associated with diabetes. ijpsjournal.com

Table 1: Antidiabetic Activity of Selected this compound Derivatives

| Compound | Target Enzyme/Receptor | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4a | α-glucosidase | 5.57 ± 3.45 | nih.gov |

| 4g | α-glucosidase | 8.85 ± 2.18 | nih.gov |

| 4o | α-glucosidase | 7.16 ± 1.40 | nih.gov |

| 4p | α-glucosidase | 10.48 ± 2.20 | nih.gov |

| Xanthene-based thiazole derivative | α-Glucosidase | 56.47 nM | ijpsjournal.com |

| Xanthene-based thiazole derivative | α-Amylase | 124.84 nM | ijpsjournal.com |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Thiazole derivatives, including those of this compound, have demonstrated significant antioxidant potential. rjptonline.orgsciencescholar.usmdpi.com

The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. aip.orgmdpi.comnih.govnih.gov For example, a thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, was found to have an IC50 value of 64.75 ppm in a DPPH assay, classifying it as an active antioxidant. aip.org Another study on pyrazine-thiazole bi-heteroaryl compounds revealed their ability to effectively scavenge various radicals and inhibit radical-induced DNA oxidation. sioc-journal.cn

The antioxidant mechanism of thiazole derivatives can be attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov The presence of phenolic fragments or other specific substituents on the thiazole ring can significantly enhance this activity. mdpi.commdpi.comnih.gov For instance, thiazoles containing a resorcinol (B1680541) fragment or coumaryl fragments have shown superior antioxidant properties. mdpi.com

Some thiazole derivatives also exhibit their antioxidant effects by chelating metal ions like Fe2+ and Cu2+, which can catalyze the formation of ROS. mdpi.comnih.gov This dual action of radical scavenging and metal chelation makes them potent antioxidant agents.

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Assay | Result (IC50 or % inhibition) | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | DPPH | 64.75 ppm | aip.org |

| Thiazole derivative with resorcinol fragment | - | High activity | mdpi.com |

| Thiazole derivatives with coumaryl fragments | - | Higher activity than other thiazoles | mdpi.com |

| Pyrazine-thiazole bi-heteroaryl compounds | DNA oxidation inhibition (HO• induced) | 54.3%–76.1% TBARS inhibition | sioc-journal.cn |

| Thiazolyl–catechol compounds 3g and 3h | - | Significant antioxidant activities | mdpi.com |

| 2-amino-5-methylthiazol derivatives 6a , 6c , 6e | DPPH, hydroxyl, nitric oxide, superoxide (B77818) radical scavenging | Significant scavenging potential | nih.gov |

| Thiazole-based thiourea derivative 12 | Antioxidant assay | 8.90 ± 0.20 µM | tandfonline.com |

Antithrombocytopenic Effects and Platelet Modulation

Thiazole derivatives have shown promise in modulating platelet function and offering potential therapeutic benefits for conditions like thrombocytopenia. nih.gov